molecular formula C11H9NO2 B8809526 2-methylquinoline-7-carboxylic Acid

2-methylquinoline-7-carboxylic Acid

Cat. No. B8809526
M. Wt: 187.19 g/mol
InChI Key: HLNZUPXEMBVXLU-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

A mixture of 2-methyl-7-(trifluoromethyl)quinoline (5.2 g, 24.6 mmol) and 80% H2SO4 (18.1 g, 148 mmol) was heated at 230° C. for 20 minutes. After cooling to ambient temperature, the mixture was basified by 6 N NaOH to about pH 12. The resulting solid was removed by filtration. The filtrate was acidified by 2 N HCl to about pH 3, extracted with 3:1 DCM/IPA (2×50 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure to give 2-methylquinoline-7-carboxylic acid (3.3 g, 71.6%) as a solid.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:12](F)(F)F)=[CH:7][CH:8]=2)[N:3]=1.[OH:16]S(O)(=O)=O.[OH-:21].[Na+]>>[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([C:12]([OH:16])=[O:21])=[CH:7][CH:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CC1=NC2=CC(=CC=C2C=C1)C(F)(F)F
Name
Quantity
18.1 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
extracted with 3:1 DCM/IPA (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=CC=C2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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